molecular formula C19H20N6O3 B14927215 N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927215
M. Wt: 380.4 g/mol
InChI Key: ZJVAPHBCISQNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolopyridine core, and an oxadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the furan ring and the oxadiazole moiety. Common reagents used in these reactions include ethyl iodide, furan-2-carbaldehyde, and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:

Uniqueness

The uniqueness of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O3/c1-5-25(10-15-11(2)22-28-23-15)19(26)13-9-14(16-7-6-8-27-16)20-18-17(13)12(3)21-24(18)4/h6-9H,5,10H2,1-4H3

InChI Key

ZJVAPHBCISQNFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.